molecular formula C25H23N3O4 B12358890 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid

4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid

Cat. No.: B12358890
M. Wt: 429.5 g/mol
InChI Key: CKCILRDPFRGHMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, such as those used for other phenylpyrazole compounds, would be applicable.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid involves its interaction with specific molecular targets. As a selective GPR55 antagonist, it binds to the GPR55 receptor and inhibits its activation by agonists . This interaction can modulate various signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid is unique due to its specific structural arrangement and its role as a selective GPR55 antagonist. This specificity makes it a valuable tool in research focused on GPR55-related pathways and potential therapeutic applications.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

4-[4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid

InChI

InChI=1S/C25H23N3O4/c1-14-5-7-15(8-6-14)21-20-22(27-26-21)24(30)28(18-11-9-16(10-12-18)25(31)32)23(20)17-3-2-4-19(29)13-17/h2-13,20-23,26-27,29H,1H3,(H,31,32)

InChI Key

CKCILRDPFRGHMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3C4=CC(=CC=C4)O)C5=CC=C(C=C5)C(=O)O)NN2

Origin of Product

United States

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